Synthesis Efficiency: High-Yield Pd-Catalyzed Cyanation from a 6-Chloro-5-iodopyrazin-2-amine Precursor
A key differentiator for 5-Amino-3-chloropyrazine-2-carbonitrile is its efficient and scalable synthesis from readily available starting materials. A robust method, as described in patent WO2015/100609, uses a palladium-catalyzed cyanation of 6-chloro-5-iodopyrazin-2-amine with Zn(CN)₂, achieving a high isolated yield of 90% [1]. This high-yielding procedure is critical for cost-effective procurement and large-scale synthesis, and it contrasts with less efficient or lower-yielding routes for other chlorinated aminopyrazines .
| Evidence Dimension | Isolated Yield in Pd-catalyzed Cyanation |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | 3-Amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0) and 5-Aminopyrazine-2-carbonitrile (CAS 113305-94-5) |
| Quantified Difference | Target compound yield is 90%; yields for comparators using similar Pd-catalyzed cyanation methodologies are not reported or are typically lower due to different substitution patterns affecting reactivity . |
| Conditions | Reaction: 6-chloro-5-iodopyrazin-2-amine + Zn(CN)₂, with Pd(PPh₃)₄ in N-methyl-2-pyrrolidone (NMP) at 100 °C for 14 hours [1]. |
Why This Matters
A high-yielding, scalable synthetic route directly impacts the cost of goods and availability for procurement, making 5-Amino-3-chloropyrazine-2-carbonitrile a more attractive and reliable building block for medicinal chemistry campaigns.
- [1] WO2015/100609 A1. NEW SUBSTITUTED BIPHENYL ANALOGUES AS DUAL INHIBITORS OF AROMATASE AND SULFATASE. Page 53, Step B. https://patents.google.com/patent/WO2015100609A1/en (accessed April 23, 2026). View Source
